molecular formula C14H25N3 B13742687 1,2-Ethanediamine, N-[2-(dimethylamino)ethyl]-N',N'-dimethyl-N-phenyl- CAS No. 46814-61-3

1,2-Ethanediamine, N-[2-(dimethylamino)ethyl]-N',N'-dimethyl-N-phenyl-

Cat. No.: B13742687
CAS No.: 46814-61-3
M. Wt: 235.37 g/mol
InChI Key: XYBJECRQHXFCDU-UHFFFAOYSA-N
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Description

1,2-Ethanediamine, N-[2-(dimethylamino)ethyl]-N’,N’-dimethyl-N-phenyl- is an organic compound with a complex structure It is a derivative of ethanediamine, where the nitrogen atoms are substituted with various functional groups, including dimethylamino and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediamine, N-[2-(dimethylamino)ethyl]-N’,N’-dimethyl-N-phenyl- typically involves multiple steps. One common method includes the reaction of 1,2-ethanediamine with dimethylamine and phenyl-substituted reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process often includes purification steps such as distillation or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N-[2-(dimethylamino)ethyl]-N’,N’-dimethyl-N-phenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or nitroso compounds.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso compounds, while reduction can produce various amines.

Scientific Research Applications

1,2-Ethanediamine, N-[2-(dimethylamino)ethyl]-N’,N’-dimethyl-N-phenyl- has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of polymers, resins, and other materials with specialized properties.

Mechanism of Action

The mechanism by which 1,2-Ethanediamine, N-[2-(dimethylamino)ethyl]-N’,N’-dimethyl-N-phenyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,2-Ethanediamine, N,N-dimethyl-: A simpler derivative with only dimethyl substitutions.

    1,2-Ethanediamine, N-(2-aminoethyl)-: Contains an additional aminoethyl group.

    N1-(2-(dimethylamino)ethyl)-N1,N2,N2-trimethyl-1,2-ethanediamine: Another derivative with multiple dimethylamino groups.

Uniqueness

1,2-Ethanediamine, N-[2-(dimethylamino)ethyl]-N’,N’-dimethyl-N-phenyl- is unique due to the presence of both dimethylamino and phenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications that require specific interactions and reactivity.

Properties

CAS No.

46814-61-3

Molecular Formula

C14H25N3

Molecular Weight

235.37 g/mol

IUPAC Name

N'-[2-(dimethylamino)ethyl]-N,N-dimethyl-N'-phenylethane-1,2-diamine

InChI

InChI=1S/C14H25N3/c1-15(2)10-12-17(13-11-16(3)4)14-8-6-5-7-9-14/h5-9H,10-13H2,1-4H3

InChI Key

XYBJECRQHXFCDU-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN(CCN(C)C)C1=CC=CC=C1

Origin of Product

United States

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